molecular formula C5HF11 B1312576 1H-Perfluoropentane CAS No. 375-61-1

1H-Perfluoropentane

Cat. No. B1312576
CAS RN: 375-61-1
M. Wt: 270.04 g/mol
InChI Key: WXFBZGUXZMEPIR-UHFFFAOYSA-N
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Description

1H-Perfluoropentane, also known as Dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .


Molecular Structure Analysis

The molecular formula of 1H-Perfluoropentane is C5HF11 . It has a molecular weight of 270.0439 . The structure of 1H-Perfluoropentane includes a total of 16 bonds, with 15 non-H bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

1H-Perfluoropentane has a molecular weight of 270.0439 . It is a liquid that boils at slightly over room temperature . The boiling point is 318 K .

Mechanism of Action

1H-Perfluoropentane has several biomedical applications including its use as a propellant for pressurized metered dose inhalers, as a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer sized gas microbubbles (acoustic droplet vaporization) .

Safety and Hazards

When handling 1H-Perfluoropentane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFBZGUXZMEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CF2H, C5HF11
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895160
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane

CAS RN

375-61-1
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluoropentane
Reactant of Route 2
1H-Perfluoropentane
Reactant of Route 3
1H-Perfluoropentane
Reactant of Route 4
1H-Perfluoropentane
Reactant of Route 5
1H-Perfluoropentane
Reactant of Route 6
1H-Perfluoropentane

Q & A

Q1: How does 1H-perfluoropentane contribute to the proposed cancer therapy strategy?

A1: 1H-perfluoropentane (1H-PFP) serves as a phase-change material within a nanoformulation designed for targeted cancer therapy. The nanoformulation, denoted as GBP@Fe3O4, encapsulates iron oxide nanoparticles (Fe3O4 NPs) and is coated with a polypeptide. Upon irradiation with an 808 nm laser, the 1H-PFP undergoes a phase transition due to localized heating. This phase transition causes the 1H-PFP to release the encapsulated Fe3O4 NPs directly within the tumor microenvironment. [] The released Fe3O4 NPs then contribute to the generation of reactive oxygen species via the Fenton reaction, ultimately leading to tumor cell death through ferroptosis.

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